molecular formula C10H12O2 B086623 3-Phenylpropyl formate CAS No. 104-64-3

3-Phenylpropyl formate

Cat. No. B086623
CAS RN: 104-64-3
M. Wt: 164.2 g/mol
InChI Key: AMHRXSOVSAQOKL-UHFFFAOYSA-N
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Description

3-Phenylpropyl formate is a member of benzenes . It is a colourless to slightly yellow liquid with a pleasant, sweet, floral-herbaceous odour .


Molecular Structure Analysis

The molecular formula of 3-Phenylpropyl formate is C10H12O2 . The InChI representation of its structure is InChI=1S/C10H12O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 . The Canonical SMILES representation is C1=CC=C (C=C1)CCCOC=O .


Physical And Chemical Properties Analysis

3-Phenylpropyl formate has a molecular weight of 164.20 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 227.5±9.0 °C at 760 mmHg, and a flash point of 101.4±9.3 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 158.9±3.0 cm3 .

Scientific Research Applications

  • Fragrance Ingredient : 3-Phenylpropyl acetate, a compound similar to 3-Phenylpropyl formate, is used as a fragrance ingredient. It belongs to the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). This group is prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including formate, acetate, and propionate. The safety assessment includes evaluating physical properties, acute toxicity, skin irritation, and sensitization data (Mcginty, Letizia, & Api, 2012).

  • Chemical Synthesis and Reactions : Phenyl formate is used in the formylation of activated arenes. It serves as a source of the formylating agent in novel synthetic routes to aromatic aldehydes (Bagno, Kantlehner, & Saielli, 2008). Additionally, palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides with phenyl formate has been reported, offering a method to extend carboxylic acid phenyl esters by one carbon without using carbon monoxide (Ueda, Konishi, & Manabe, 2012).

  • Interactions with DNA : A study using DNA-modified electrodes investigated the interactions of DNA with redox-active molecules, including phenyl formate derivatives. This method is applicable for studying DNA interactions, particularly involving microsamples (Pang & Abruña, 1998).

  • Atmospheric Chemistry and Fate : The fate of protonated formates, including phenylformate, in the atmosphere was studied. These formates, emitted from fuel additives and solvents, can undergo various reactions in the atmosphere, initiated mainly by oxidation with hydroxyl radicals. Understanding their dissociation helps in determining their atmospheric fate (Diédhiou & Mayer, 2021).

  • Biocatalytic Production : The biocatalytic production of catechols using a high-pressure tube-in-tube segmented flow microreactor involves formate dehydrogenase (FDH), which is essential for the hydroxylation reaction needed in the synthesis of compounds like 3-phenylcatechol (Tomaszewski, Schmid, & Buehler, 2014).

Future Directions

3-Phenylpropyl formate is available for experimental and research use . Its potential applications and future directions would depend on the results of these experiments and research studies.

properties

IUPAC Name

3-phenylpropyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHRXSOVSAQOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861713
Record name Benzenepropanol, 1-formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, pleasant, sweet, floral-herbaceous odour
Record name 3-Phenylpropyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034471
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, miscible (in ethanol)
Record name 3-Phenylpropyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.012-1.019
Record name 3-Phenylpropyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Phenylpropyl formate

CAS RN

104-64-3
Record name Benzenepropanol, 1-formate
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Record name 3-Phenylpropyl formate
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Record name 3-Phenylpropyl formate
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Record name Benzenepropanol, 1-formate
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Record name Benzenepropanol, 1-formate
Source EPA DSSTox
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Record name 3-phenylpropyl formate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.930
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Record name 3-PHENYLPROPYL FORMATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Phenylpropyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and chemical …, 2011 - Elsevier
… within Table 2A, Table 2B, Table 3, Table 4, Table 5, Table 6, Table 7, Table 8 are additional toxicology data for three esters (3-phenylpropyl propionate, 3-phenylpropyl formate, and …
Number of citations: 15 www.sciencedirect.com
L Liu, H Gao, SQ Yang, XC Chen, Y Lu, Y Liu, F Xia - Journal of catalysis, 2020 - Elsevier
… Subsequently, a portion of 3-phenylpropanol was esterificated with FA to afford 3-phenylpropyl formate with the yield of 19% (Entry 3). In comparison, over L1-based [Rh(COD)Cl] 2 …
Number of citations: 13 www.sciencedirect.com
WR Dolbier Jr, F Wang, X Tang, CS Thomoson… - Journal of Fluorine …, 2014 - Elsevier
Difluoromethyl ethers are prepared from phenols in three steps via their respective formate ester derivatives. The formates are first converted to dichloromethyl ethers by treatment with …
Number of citations: 29 www.sciencedirect.com
Y Matano, N Azuma, H Suzuki - Journal of the Chemical Society …, 1995 - pubs.rsc.org
… elimination which the fluoroborate 4d suffered in DMF is of interest; the reaction was completed within 1 h to give the bismuthane 6, the enone 9b and 3-0x0-3phenylpropyl formate 12 …
Number of citations: 21 pubs.rsc.org
PKG Hodgson, S Warren - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
2,2-Dimethyl-3-oxo-3-phenylpropyl toluene-p-sulphonate (tosylate) and some related 3-oxoalkyl tosylates are solvolysed in buffered carboxylic acid solvents by 1,4-carbonyl …
Number of citations: 4 pubs.rsc.org
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
This publication is the seventh in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 147 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 13 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
S Ncube, S Dube, MM Nindi - Current Research in Food Science, 2020 - Elsevier
Opaque beer traditional to African communities undergoes quick deterioration and is consumed within 7 days of its production. The current study has utilized a stir bar sorptive extraction …
Number of citations: 10 www.sciencedirect.com
T Maegawa, M Nogata, Y Hirose… - The Journal of …, 2017 - ACS Publications
A novel transformation reaction of methylene acetals, using a combination of trimethyl(phenylthio)silane (PhSTMS) and N-bromosuccinimide (NBS) under mild reaction conditions, is …
Number of citations: 3 pubs.acs.org
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com

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